JMV3002

概要

説明

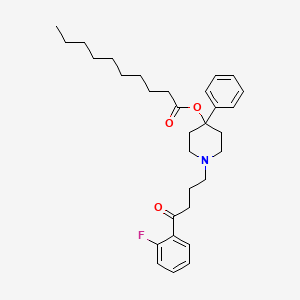

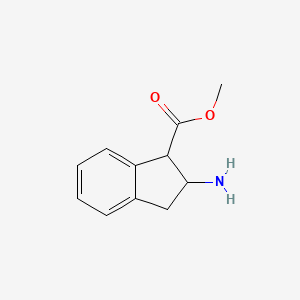

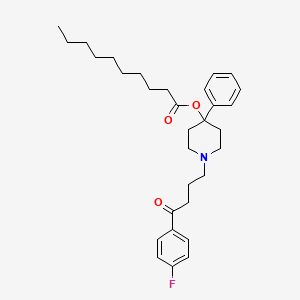

- JMV3002は、化学式C35H34N6O3の化合物です。強力なグレリン受容体アンタゴニストとして機能します。

- グレリンは成長ホルモン分泌促進物質受容体の内因性リガンドであり、食物摂取の促進とエネルギー恒常性の調節に関与しています .

- This compoundは、グレリン受容体に結合することでグレリンシグナルを阻害し、食欲と代謝過程に影響を与えます。

科学的研究の応用

- JMV3002は、いくつかの分野で応用されています。

化学: グレリン受容体アンタゴニストとその相互作用に関する研究。

生物学: グレリンシグナル伝達経路とその代謝への影響の調査。

医学: 肥満管理または食欲抑制における潜在的な治療的使用。

産業: グレリン受容体を標的とした医薬品の開発。

準備方法

- JMV3002の合成経路には、トリ置換1,2,4-トリアゾール誘導体が含まれます。

- 反応条件や工業生産方法は、入手可能な情報には明記されていません。

化学反応の分析

- JMV3002は、酸化、還元、置換など、さまざまな反応を起こします。

- これらの反応で使用される一般的な試薬や条件は指定されていません。

- これらの反応から生成される主な生成物は詳細に記載されていません。

作用機序

- JMV3002は、グレリン受容体を拮抗することでその効果を発揮します。

- 分子標的は成長ホルモン分泌促進物質受容体です。

- 関与する正確な経路は明示的に記述されていません。

類似化合物の比較

- This compoundの独自性は、グレリン受容体への特異的な結合にあります。

- 類似の化合物は、入手可能な情報にはリストされていません。

類似化合物との比較

- JMV3002’s uniqueness lies in its specific binding to the ghrelin receptor.

- Similar compounds are not listed in the available information.

特性

IUPAC Name |

N-[1-[4-[(2,4-dimethoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H34N6O3/c1-43-27-17-16-25(32(21-27)44-2)23-41-33(18-15-24-10-4-3-5-11-24)39-40-34(41)31(38-35(42)30-14-8-9-19-36-30)20-26-22-37-29-13-7-6-12-28(26)29/h3-14,16-17,19,21-22,31,37H,15,18,20,23H2,1-2H3,(H,38,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGBPWZCCHVQAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CN2C(=NN=C2C(CC3=CNC4=CC=CC=C43)NC(=O)C5=CC=CC=N5)CCC6=CC=CC=C6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H34N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693993 | |

| Record name | N-[1-{4-[(2,4-Dimethoxyphenyl)methyl]-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl}-2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925239-03-8 | |

| Record name | N-[1-{4-[(2,4-Dimethoxyphenyl)methyl]-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl}-2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does JMV3002 interact with the ghrelin system to affect food intake?

A: this compound acts as a growth hormone secretagogue receptor (GHSR) antagonist. [, ] This means it blocks the receptor that ghrelin, an appetite-stimulating hormone, normally activates. By inhibiting GHSR signaling, this compound reduces ghrelin's effects, leading to decreased food intake. [, ]

Q2: What evidence supports the role of this compound in influencing feeding behavior?

A: Studies show that central administration of this compound effectively suppresses food intake in both lactating and non-lactating rats. [, ] Interestingly, the anorexigenic effect of this compound seems to be more pronounced in lactating rats, suggesting a potential interplay between the compound, lactation, and energy balance regulation. []

Q3: Are there differences in this compound's effects based on reproductive state?

A: Research indicates that the food intake reduction caused by this compound is greater in late-lactation rats compared to cycling or early-lactation rats. [] This difference highlights the potential influence of reproductive hormones and physiological states on the compound's activity.

Q4: Beyond food intake, has this compound demonstrated other effects in research?

A: One study observed that daily intracerebroventricular injections of this compound in Wistar rats led to increased wheel-running activity. [] This suggests that this compound might influence voluntary physical activity, possibly through pathways independent of those regulating feeding behavior.

Q5: What are the limitations of current research on this compound?

A5: While the available research provides valuable insights into this compound's interaction with the ghrelin system and its effects on food intake and activity, further investigation is needed to fully understand: * Mechanism of Action: A more detailed understanding of how this compound interacts with GHSR at the molecular level is required.* Long-Term Effects: Studies exploring the long-term consequences of this compound administration are lacking.* Translational Relevance: Research in humans is necessary to determine if the findings from rodent studies translate to clinical settings.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(3-methylbutyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B584344.png)

![2,2'-[2,5-Thiophenediylbis[(E)-methylidynenitrilo]]bisphenol](/img/structure/B584349.png)

![2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanethiol](/img/structure/B584353.png)

![2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]ethanamine](/img/structure/B584354.png)